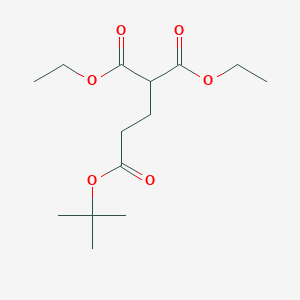

Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate

Description

Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate is a malonate ester derivative featuring a tert-butyloxycarbonyl (Boc) ethyl substituent at the central carbon of the malonate core. This compound is structurally characterized by two ethyl ester groups and a Boc-protected ethyl chain, which imparts steric bulk and functional versatility. The Boc group is widely used in organic synthesis for temporary amine protection due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions.

Properties

Molecular Formula |

C14H24O6 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

3-O-tert-butyl 1-O,1-O-diethyl propane-1,1,3-tricarboxylate |

InChI |

InChI=1S/C14H24O6/c1-6-18-12(16)10(13(17)19-7-2)8-9-11(15)20-14(3,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

SKGHEAQCMKFQFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the alkylation of diethyl 2-(tert-butoxycarbonylamino)malonate with an ethyl halide, commonly ethyl bromide, in the presence of a base such as sodium ethoxide in ethanol. This method leverages the nucleophilicity of the malonate anion generated in situ to perform an SN2 substitution on the alkyl halide, introducing the 2-ethyl substituent while maintaining the Boc protecting group intact.

Detailed Synthetic Procedure

A representative and well-documented procedure is as follows:

- Starting Material : Diethyl 2-[(tert-butoxycarbonyl)amino]malonate

- Base : Sodium ethoxide (NaOEt) prepared in ethanol (EtOH)

- Alkylating Agent : Ethyl bromide (EtBr)

- Solvent : Ethanol

Generation of Sodium Ethoxide: Sodium metal or sodium hydride is reacted with ethanol to produce sodium ethoxide, which serves as a strong base to deprotonate the malonate.

Deprotonation and Alkylation: A solution of diethyl 2-[(tert-butoxycarbonyl)amino]malonate in ethanol is treated with sodium ethoxide to form the enolate intermediate. Ethyl bromide is then added dropwise to the reaction mixture.

Reaction Conditions: The mixture is refluxed (approximately 78 °C) under stirring for about 7 hours to ensure complete alkylation.

Workup: After completion, the reaction mixture is cooled, and precipitated sodium bromide is removed by filtration. The filtrate is poured into brine and extracted with ethyl acetate multiple times.

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is often obtained as a yellow oil.

Yield: Typical isolated yields are around 40%, and the product is used directly in subsequent synthetic steps without further purification.

Reference Data:

| Parameter | Details |

|---|---|

| Starting material | Diethyl 2-[(tert-butoxycarbonyl)amino]malonate (27.53 g, 100 mmol) |

| Base concentration | NaOEt in EtOH (122 mL, 0.90 M, 1.1 equiv) |

| Alkylating agent amount | Ethyl bromide (11.99 g, 110 mmol) |

| Reaction time | 7 hours reflux |

| Workup solvent | Ethyl acetate (5 × 100 mL) |

| Yield | 11.12 g (40%) |

| Physical state | Yellow oil |

This procedure was adapted from a comprehensive synthesis reported in peer-reviewed chemical literature.

Alternative Preparation Routes

While the above method is the most direct and commonly used, alternative methods exist for related malonate derivatives, such as:

- Use of different alkylating agents (e.g., methyl iodide for methyl substitution)

- Variation in base (e.g., potassium tert-butoxide) and solvent systems to optimize yield and purity

- Protection of the amino group with Boc prior to alkylation to prevent side reactions

However, for the specific compound this compound, the sodium ethoxide/ethyl bromide method remains the standard due to its reliability and moderate yield.

Analytical and Purification Data

The product's identity and purity are confirmed by standard spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra show characteristic signals corresponding to the ethyl substituent, the Boc group, and the malonate ester moieties.

- Thin Layer Chromatography (TLC): Rf values typically around 0.64 in hexanes:ethyl acetate (4:1) solvent system.

- Physical Appearance: Colorless to yellowish oil or solid depending on purification and storage conditions.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Boc protection of amino group (if starting from aminomalonate) | (Boc)2O in THF, Et3N, room temp, overnight | ~70% yield | Precursor for alkylation step |

| Alkylation of diethyl 2-[(Boc)amino]malonate | NaOEt in EtOH, ethyl bromide, reflux 7 h | ~40% yield | Main preparation step |

| Workup | Filtration, extraction with EtOAc, drying | Crude product | Yellow oil, used without further purification |

| Purification (optional) | Column chromatography or recrystallization | Improves purity | Depending on downstream use |

Chemical Reactions Analysis

Deprotection Reactions

Deprotection of the Boc group is often necessary for further functionalization. Typical conditions include:

-

Reagents : TFA (trifluoroacetic acid) or HCl.

-

Conditions : Room temperature or slightly elevated temperatures.

Alkylation Reactions

Alkylation can be achieved through the formation of a carbanion from diethyl malonate:

-

Base Used : Sodium ethoxide or potassium ethoxide.

-

Electrophile : Alkyl halides or other suitable electrophiles.

-

Yield : Generally high, with yields reported up to 95% under optimal conditions .

Condensation Reactions

Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate can participate in Claisen condensation reactions:

-

Reagents : Another ester or carbonyl compound.

-

Conditions : Typically performed in the presence of strong bases like sodium ethoxide.

-

Outcome : Formation of β-keto esters or β-dicarbonyl compounds.

-

Research Findings

Recent studies have highlighted various applications and efficiencies of reactions involving this compound:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Deprotection | TFA, room temperature | Quantitative | |

| Alkylation | Triethylamine, alkyl halide | Up to 95% | |

| Claisen Condensation | Sodium ethoxide, ester | High |

This compound serves as an essential building block in organic synthesis due to its versatile reactivity profile. Its ability to undergo deprotection, alkylation, and condensation reactions makes it valuable in synthesizing complex molecules, including amino acids and pharmaceuticals. Continued research into its reactivity will likely yield new applications in synthetic chemistry.

-

References

Scientific Research Applications

3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate with structurally or functionally related malonate derivatives, supported by data from the provided evidence.

Physicochemical and Functional Comparisons

Key Observations:

- Thermal and Chemical Stability: Boc-protected malonates are expected to decompose under acidic conditions (e.g., trifluoroacetic acid), whereas alkyl-substituted derivatives (e.g., dimethyl 2-methylmalonate) exhibit stability under basic or radical conditions.

- Biological Activity: Diethyl malonate and its derivatives show divergent bioactivity.

Reaction Behavior in Key Transformations

- Cycloadditions: Diethyl 2-(pyridin-2-ylmethylene)malonate undergoes dipolar cycloaddition with arynes to form pyridoindole derivatives. In contrast, Boc-protected malonates may hinder such reactivity due to steric shielding.

Biological Activity

Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate, also known as Diethyl (Boc-amino)malonate, is a chemical compound with the molecular formula C₁₂H₂₁NO₆ and a molecular weight of 275.3 g/mol. This compound is characterized by its malonate core, which plays a crucial role in organic synthesis, particularly in the formation of amino acids and peptides. The presence of the tert-butyloxycarbonyl (Boc) group serves as a protective element for the amine, enhancing the compound's stability and reactivity in various chemical reactions.

This compound exhibits biological activity primarily through its reactivity with various nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a valuable candidate for studying enzyme-substrate interactions and reaction mechanisms relevant to drug design. Additionally, the Boc group enhances selectivity and stability, allowing for more controlled reactions in biological systems.

Therapeutic Potential

Research indicates that derivatives of this compound may possess therapeutic potential against various pathogens. For instance, studies have shown that certain compounds related to diethyl malonate exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . Furthermore, some derivatives have shown promising results against tuberculosis strains, indicating potential applications in treating bacterial infections .

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of compounds derived from diethyl malonate. Specific derivatives demonstrated significant inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC), with an IC50 value of 0.126 μM. These compounds also exhibited a favorable therapeutic window, showing a 19-fold lesser effect on non-cancerous cells compared to cancerous ones .

- Inhibition of Enzymes : Inhibitory studies have revealed that certain derivatives can effectively inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. This suggests that this compound could play a role in developing anti-metastatic therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Amino Acid Derivative | Boc protection enhances stability | Anticancer activity; antibacterial effects |

| Diethyl Malonate | Dicarboxylic Acid | Lacks protective groups; more reactive | Limited biological activity |

| Diethyl Aminomalonate | Amino Acid Derivative | Contains an amine without Boc protection | Moderate antibacterial activity |

| Diethyl N-Boc-Amino Malonate | Amino Acid Derivative | Similar structure but may differ in substituents | Potential anticancer activity |

Q & A

Q. What are the key factors influencing the alkylation efficiency of diethyl malonate derivatives in enolate-mediated reactions?

The alkylation of diethyl malonate derivatives relies on:

- Electron-withdrawing ester groups : These increase α-hydrogen acidity, facilitating enolate formation .

- Base selection : Strong bases (e.g., NaOEt, LDA) generate enolates, while weaker bases may lead to incomplete deprotonation .

- Electrophile properties : Bulky or electron-deficient alkyl halides can reduce regioselectivity or yield .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) and controlled temperatures (0–25°C) optimize reaction kinetics .

Q. How can diethyl malonate derivatives be hydrolyzed to carboxylic acids, and what challenges arise with fluorinated substituents?

Hydrolysis typically involves:

- Basic conditions : Aqueous NaOH/EtOH under reflux cleaves ester groups to yield malonic acid, which decarboxylates upon heating .

- Fluorinated derivatives : Perfluorophenyl substituents (e.g., C₆F₅) resist hydrolysis due to strong electron-withdrawing effects, requiring harsher conditions (e.g., concentrated H₂SO₄ or prolonged heating) .

Q. What methodologies enable enantioselective synthesis of alkylated diethyl malonate derivatives?

Asymmetric catalysis using:

- Organocatalysts : L-Proline (20–40 mol%) in polar solvents (e.g., pyridine) achieves enantiomeric excess (e.g., 79% ee for 2-cyanoethyl derivatives) .

- Chiral ligands : Ferrocenylphosphines (e.g., (Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂) in Pd-catalyzed arylations enhance stereocontrol .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyloxycarbonyl (Boc) groups influence malonate reactivity in multi-step syntheses?

- Steric hindrance : The Boc group slows nucleophilic attack at the malonate core, requiring elevated temperatures (e.g., 80–110°C) for alkylation or cyclization .

- Electronic protection : The Boc group stabilizes intermediates during acidic/basic workups, preventing undesired decarboxylation .

- Case study : In Pd-catalyzed cross-couplings, bulky Boc groups necessitate ligands like P(t-Bu)₃ to prevent catalyst poisoning .

Q. What experimental strategies resolve contradictions in product distributions during abnormal Michael reactions with diethyl malonate?

Contradictions arise from competing pathways:

- Mechanistic analysis : Use isotopic labeling (e.g., ¹³C) or in-situ NMR to track intermediates (e.g., enolate vs. keto-enol tautomers) .

- Kinetic control : Lower temperatures (–20°C) and slow electrophile addition favor normal Michael adducts over rearranged products .

- Computational modeling : DFT studies predict regioselectivity trends for substituted enones .

Q. How can divergent C–H functionalization of diethyl malonate derivatives be achieved using transition-metal catalysts?

- Cu(OAc)₂-mediated oxidation : Enables radical-based functionalization of olefins to install diverse substituents (e.g., p-tolyl groups) .

- Substrate scope : Cyclopropane and cyclopentane derivatives show higher yields (50–85%) due to strain relief during C–H activation .

- Characterization : HRMS and ¹H/¹³C NMR verify regiochemistry and purity .

Q. What are the limitations of current synthetic routes to diethyl 2-(perfluorophenyl)malonate, and how can they be addressed?

- Challenge : Fluorine’s electron-withdrawing nature complicates hydrolysis.

- Solutions :

- Use NaH in DMF for nucleophilic aromatic substitution with C₆F₆ .

- Optimize hydrolysis with mixed H₂SO₄/AcOH at 100°C to cleave esters without defluorination .

Data Contradiction Analysis

Q. Why do some studies report high yields for malonate alkylations, while others observe side reactions (e.g., decarboxylation)?

Discrepancies stem from:

- Reagent purity : Impurities like ethanol or ethyl acetate (≥0.05% w/w) in commercial diethyl malonate promote side reactions .

- Workup protocols : Rapid acid quenching preserves alkylated products, whereas prolonged heating accelerates decarboxylation .

- Validation : Replicate experiments using GC-MS or HPLC to quantify byproducts .

Methodological Tables

Q. Table 1: Catalytic Systems for Asymmetric Alkylation

| Catalyst | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| L-Proline | Acrylonitrile | 79 | 74 | |

| (Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂ | Aryl Bromides | 90–95 | 80–92 |

Q. Table 2: Hydrolysis Conditions for Fluorinated Malonates

| Substituent | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| C₆F₅ | H₂SO₄/AcOH, 100°C | 24 | 65 |

| 4-F-C₆H₄ | NaOH/EtOH, reflux | 6 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.